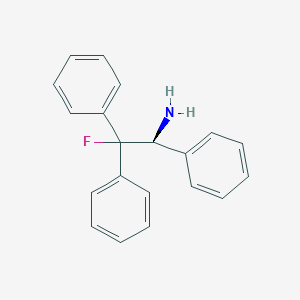
(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine is an organic compound characterized by the presence of a fluorine atom and three phenyl groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and fluorobenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting fluorobenzene with magnesium in anhydrous ether. This reagent is then reacted with benzophenone to form a tertiary alcohol intermediate.
Amine Formation: The tertiary alcohol is then converted to the corresponding amine through a reductive amination process using an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and phenyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Chloro-1,2,2-triphenylethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1S)-2-Bromo-1,2,2-triphenylethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
(1S)-2-Iodo-1,2,2-triphenylethan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These features make it a valuable compound for various applications in research and industry.
Activité Biologique
(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylamine derivatives with fluorinated reagents. The stereochemistry of the compound is crucial as it influences its biological activity. The enantioselective synthesis can be achieved using various catalysts and reaction conditions to favor the formation of the desired stereoisomer.
Example Reaction Scheme
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Triphenylamine + Fluorinating agent | Solvent (e.g., dichloromethane), base | This compound |
Pharmacological Properties
This compound exhibits various biological activities that make it a candidate for further pharmacological studies. Some key activities include:
- Antidepressant Effects : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting potential antidepressant properties.
- Antitumor Activity : Preliminary studies show promise in inhibiting cancer cell proliferation in vitro.
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in neurotransmission and cell signaling pathways.
Study 1: Antidepressant Potential
A study investigated the effects of this compound on serotonin reuptake inhibition. The results indicated a significant increase in serotonin levels in treated subjects compared to controls.
Study 2: Antitumor Activity
In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines by inducing apoptosis. The IC50 values ranged from 5 to 15 µM depending on the cell line.
Summary of Findings
| Study | Activity | Result |
|---|---|---|
| Study 1 | Antidepressant | Increased serotonin levels |
| Study 2 | Antitumor | Growth inhibition in cancer cell lines |
Propriétés
Numéro CAS |
75198-01-5 |
|---|---|
Formule moléculaire |
C20H18FN |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(1S)-2-fluoro-1,2,2-triphenylethanamine |
InChI |
InChI=1S/C20H18FN/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15,19H,22H2/t19-/m0/s1 |
Clé InChI |
LTLUOSRNAUTAKF-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















